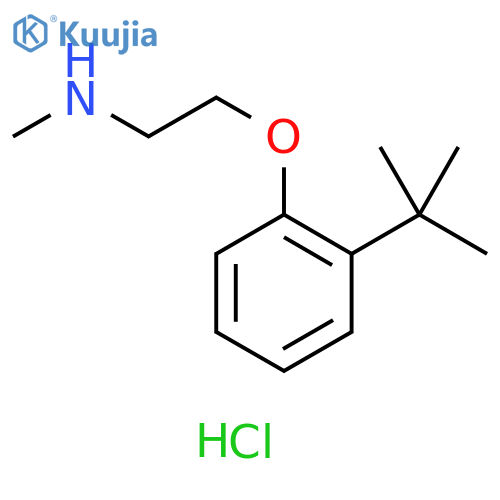

Cas no 1628167-50-9 (2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride)

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- [2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride

- 2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride

-

- MDL: MFCD28139616

- インチ: 1S/C13H21NO.ClH/c1-13(2,3)11-7-5-6-8-12(11)15-10-9-14-4;/h5-8,14H,9-10H2,1-4H3;1H

- InChIKey: MACSRLXIWPZDRX-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1OCCNC)(C)(C)C.Cl

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-195462-0.05g |

[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride |

1628167-50-9 | 94% | 0.05g |

$97.0 | 2023-09-17 | |

| A2B Chem LLC | AW15241-100mg |

[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride |

1628167-50-9 | 94% | 100mg |

$187.00 | 2024-04-20 | |

| A2B Chem LLC | AW15241-250mg |

[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride |

1628167-50-9 | 94% | 250mg |

$252.00 | 2024-04-20 | |

| Aaron | AR01BI51-1g |

[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride |

1628167-50-9 | 95% | 1g |

$731.00 | 2025-02-09 | |

| 1PlusChem | 1P01BHWP-500mg |

[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride |

1628167-50-9 | 94% | 500mg |

$470.00 | 2025-03-19 | |

| Aaron | AR01BI51-500mg |

[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride |

1628167-50-9 | 95% | 500mg |

$563.00 | 2025-02-09 | |

| TRC | B491038-100mg |

[2-(2-tert-Butylphenoxy)ethyl](methyl)amine Hydrochloride |

1628167-50-9 | 100mg |

$ 230.00 | 2022-06-07 | ||

| Aaron | AR01BI51-50mg |

[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride |

1628167-50-9 | 95% | 50mg |

$159.00 | 2025-02-09 | |

| Aaron | AR01BI51-10g |

[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride |

1628167-50-9 | 94% | 10g |

$3063.00 | 2023-12-15 | |

| A2B Chem LLC | AW15241-1g |

[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride |

1628167-50-9 | 94% | 1g |

$575.00 | 2024-04-20 |

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochlorideに関する追加情報

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride(CAS No. 1628167-50-9)の専門的解説と応用前景

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochlorideは、有機合成化学および医薬品中間体として注目される化合物です。CAS番号1628167-50-9で特定されるこの物質は、tert-Butyl基とphenoxyethylamine骨格を特徴とする塩酸塩形態の化合物であり、近年の研究でその特異な分子構造が多様な分野での応用可能性を秘めていることが明らかになってきました。

本化合物の合成経路において、tert-Butylphenol誘導体を出発物質とするエーテル結合形成反応が鍵工程となります。この反応では、ウィリアムソン合成法を応用したアルコキシ化プロセスが採用されることが多く、続くアミン化および塩酸塩化の工程を経て高純度の最終生成物が得られます。この合成プロセスの最適化は、グリーンケミストリーの観点からも重要な研究テーマとなっており、溶媒使用量の削減や触媒効率の向上に関する最新の知見が産業界で共有されています。

物理化学的特性に関して、1628167-50-9は白色から淡黄色の結晶性粉末として得られる場合が多く、極性溶媒に対する優れた溶解性を示します。特にメタノールやエタノールといったアルコール類、あるいはDMF(N,N-ジメチルホルムアミド)などへの溶解性が高く、これが反応媒体としての利用を容易にしています。熱分析では明確な融点を示し、熱安定性に関するデータは保管条件の決定に重要な��標となります。

応用分野では、本化合物が生理活性物質の合成中間体として特に注目されています。医薬品開発の文脈において、その分子構造は特定の受容体標的との親和性が研究されており、中枢神経系に関連する創薬プロジェクトでの使用が報告されています。また、材料科学分野では、高分子改質剤や界面活性剤の成分としての可能性が探求されており、これに関連する特許出願も近年増加傾向にあります。

市場動向を分析すると、1628167-50-9に対する需要は創薬研究の進展とともに堅調に推移しています。バイオテクノロジー企業や契約研究機関(CRO)からの問い合わせが特に活発で、高純度試薬としての供給体制の整備が急務となっています。同時に、サプライチェーンの観点からは、原料であるtert-Butylphenolの安定調達が価格変動リスク要因として認識されています。

安全性に関する最新の知見では、標準的な実験室環境下での取扱いにおいて特別な危険性は報告されていませんが、個人防護具(PPE)の着用と局所排気装置の使用が推奨されています。廃棄処理に際しては、環境負荷を最小化するため専門業者による適切な処理が必要となります。これらの安全データは、SDS(安全データシート)に詳細が記載されており、使用者は最新版を常に確認する必要があります。

分析技術の進歩に伴い、2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochlorideの品質評価方法も高度化しています。HPLC(高速液体クロマトグラフィー)をはじめ、LC-MS(液体クロマトグラフィー質量分析)やNMR(核磁気共鳴)分光法による同定・純度測定が標準化されつつあります。特に医薬品規格を満たすためには、残留溶媒や重金属不純物の厳密な管理が求められます。

将来展望として、持続可能な化学の潮流を受けて、本化合物のバイオベース合成経路の開発が期待されています。酵素触媒を利用した環境調和型プロセスの研究が学界で進められており、これが実用化されればカーボンフットプリントの大幅な削減が可能となります。また、AI創薬技術との融合により、本化合物を基本骨格とする新規薬剤候補の探索効率が飛躍的に向上する可能性があります。

最後に、CAS 1628167-50-9を研究・利用する際には、常に最新の学術文献や規制情報を確認することが不可欠です。知的財産権の状況についても注意を払う必要があり、関連する特許情報の調査は製品開発の初期段階で実施すべき重要なプロセスとなります。本化合物の更なる可能性を拓くため、産学連携による研究開発の推進が期待されています。

1628167-50-9 (2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 57707-64-9(2-azidoacetonitrile)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)